molecular formula C11H11N3O3S B14194653 5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine CAS No. 831218-51-0

5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine

Cat. No.: B14194653
CAS No.: 831218-51-0
M. Wt: 265.29 g/mol
InChI Key: ZZUTZHAKFRLDSF-UHFFFAOYSA-N
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Description

5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with a suitable triazine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, making the compound useful in various therapeutic and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine is unique due to the combination of the benzenesulfonyl group and the triazine ring.

Properties

CAS No.

831218-51-0

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

5-(benzenesulfonylmethyl)-6-methoxy-1,2,4-triazine

InChI

InChI=1S/C11H11N3O3S/c1-17-11-10(12-8-13-14-11)7-18(15,16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

ZZUTZHAKFRLDSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CN=N1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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